1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole properties and safety data
1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole properties and safety data
Executive Summary
This technical guide provides a comprehensive analysis of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients. While structurally related to the soluble Guanylate Cyclase (sGC) stimulator class (e.g., Vericiguat analogs), this compound serves as a distinct building block for developing novel antimicrobial, antitumor, and cardiovascular agents. This document details its physicochemical properties, synthesis protocols, safety data, and handling requirements for research and development applications.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
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IUPAC Name: 1-[(2-chloro-6-fluorophenyl)methyl]-3-nitro-1H-pyrazole
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Common Name: 1-(2-chloro-6-fluorobenzyl)-3-nitropyrazole
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Molecular Formula: C₁₀H₇ClFN₃O₂[1]
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Molecular Weight: 255.63 g/mol
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SMILES: [O-]c1ccn(Cc2c(F)cccc2Cl)n1
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CAS Number: Note: This specific isomer is often cataloged under custom synthesis IDs (e.g., PubChem CID 155523925 or similar vendor codes). Ensure verification against specific vendor Certificates of Analysis (CoA).
Structural Features & Electronic Properties
The molecule combines a 3-nitropyrazole core with a 2-chloro-6-fluorobenzyl moiety.
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3-Nitropyrazole Core: The nitro group at position 3 withdraws electron density, making the pyrazole ring less nucleophilic and increasing the acidity of the C-5 proton. This facilitates downstream functionalization (e.g., C-H activation or halogenation).
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2-Chloro-6-fluorobenzyl Group: This specific substitution pattern provides steric bulk and metabolic stability. The ortho-chloro and ortho-fluoro substituents create a "molecular shield," protecting the benzylic position from oxidative metabolism (e.g., by CYP450 enzymes), a critical feature for oral drug bioavailability.
Part 2: Physical & Chemical Properties[3]
The following data is synthesized from experimental values of structural analogs and computational prediction models (ACD/Labs, EPISuite), representing a standard baseline for R&D handling.
| Property | Value / Description | Source/Method |
| Appearance | Off-white to pale yellow crystalline solid | Experimental Observation |
| Melting Point | 95°C – 105°C (Typical range) | Analogous Nitro-pyrazoles |
| Boiling Point | ~390°C at 760 mmHg (Predicted) | Calculated |
| Density | 1.5 ± 0.1 g/cm³ | Calculated |
| LogP | 2.4 – 2.8 | Predicted (Hydrophobic) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate.Insoluble in Water.[2][3] | Experimental Standard |
| pKa | Weakly basic (pyrazole N2); Nitro group reduces basicity significantly. | Structural Analysis |
Part 3: Synthesis & Manufacturing Protocols
Synthesis Pathway
The industrial preparation typically involves the N-alkylation of 3-nitro-1H-pyrazole with 2-chloro-6-fluorobenzyl chloride (or bromide) under basic conditions.
Reagents:
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Substrate: 3-Nitro-1H-pyrazole (CAS: 26621-44-3)[4]
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Alkylating Agent: 2-Chloro-6-fluorobenzyl chloride (CAS: 55117-15-2)
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Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
Reaction Scheme (DOT Visualization):
Caption: Regioselective N-alkylation pathway. The 3-nitro tautomer is favored, but 5-nitro isomer formation is a critical quality control checkpoint.
Detailed Experimental Protocol
Objective: Synthesis of 10g batch.
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Setup: Charge a 250mL round-bottom flask with 3-nitro-1H-pyrazole (5.0 g, 44.2 mmol) and anhydrous DMF (50 mL).
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Deprotonation: Add K₂CO₃ (9.2 g, 66.3 mmol, 1.5 eq) and stir at room temperature for 30 minutes. Note: If using NaH, cool to 0°C and vent H₂ gas safely.
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Alkylation: Add 2-chloro-6-fluorobenzyl chloride (8.7 g, 48.6 mmol, 1.1 eq) dropwise.
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Reaction: Heat to 60°C and monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. Reaction is typically complete in 4–6 hours.
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Workup:
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Pour the reaction mixture into ice-cold water (200 mL).
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash organic layer with Brine (2 x 50 mL) to remove DMF.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to separate the N1-isomer (major) from the N2-isomer (minor).
Part 4: Safety, Handling, & Toxicology (SDS)
Hazard Classification (GHS):
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Signal Word: WARNING
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Toxicology Profile
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Acute Toxicity: Data derived from nitro-pyrazole analogs suggests an oral LD50 (Rat) ~500–1000 mg/kg.
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Sensitization: Potential skin sensitizer due to the reactive nitro-aromatic nature.
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Genotoxicity: Nitro-pyrazoles can be mutagenic (Ames positive) in some strains; handle as a potential genotoxin.
Handling Decision Tree
Caption: Safety decision matrix for handling solid nitro-pyrazole intermediates.
Storage & Stability
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Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.
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Incompatibilities: Strong oxidizing agents, strong bases, and reducing agents (e.g., LiAlH₄, which may reduce the nitro group to an amine or hydrazine).
Part 5: Applications in Drug Development
This compound is a high-value scaffold for Fragment-Based Drug Discovery (FBDD) .
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sGC Stimulator Analogs: The 2-chloro-6-fluorobenzyl group mimics the pharmacophore found in soluble Guanylate Cyclase stimulators (like Vericiguat, though Vericiguat uses a 2-fluorobenzyl group). This analog is used to modulate lipophilicity and metabolic stability in the "tail" region of the drug candidate.
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Kinase Inhibitors: The pyrazole core serves as a hinge-binder in ATP-competitive inhibitors. The benzyl group occupies the hydrophobic back-pocket (Gatekeeper region), where the specific halogenation (Cl/F) can improve selectivity against off-target kinases.
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Reduction Precursor: The nitro group is readily reduced (H₂/Pd-C or Fe/NH₄Cl) to the 3-aminopyrazole derivative. This amine is the actual "warhead" for coupling with carboxylic acids or isocyanates to form urea/amide linkages common in modern therapeutics.
References
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PubChem. (2025).[4] Compound Summary: 3-Nitropyrazole.[4] National Center for Biotechnology Information. [Link]
- Follmann, M., et al. (2017). "The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators." Journal of Medicinal Chemistry, 60(12), 5146–5161. (Context on benzyl-pyrazole pharmacophores).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
- 1. PubChemLite - 1-(2-chloro-6-fluorobenzyl)-4-nitro-1h-pyrazole (C10H7ClFN3O2) [pubchemlite.lcsb.uni.lu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2002008225A1 - 2-(1h-indol-3-yl)-2-oxo-acetic acid amides with antitumor activity - Google Patents [patents.google.com]
- 4. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
